molecular formula C22H23FN2O2 B2868896 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one CAS No. 850085-34-6

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one

Cat. No.: B2868896
CAS No.: 850085-34-6
M. Wt: 366.436
InChI Key: IUWRXONZNRXFLM-UHFFFAOYSA-N
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Description

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one is a useful research compound. Its molecular formula is C22H23FN2O2 and its molecular weight is 366.436. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallization

The molecular structure and crystallization of compounds similar to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one have been a subject of study. For instance, the crystal structure of a related compound, 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, was investigated. This compound forms a three-dimensional network through hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).

Synthesis Techniques

Research has focused on the synthesis techniques for compounds like flunarizine, which is structurally similar to the compound . The synthesis involves regioselective metal-catalyzed amination and Wittig reactions (Shakhmaev et al., 2016).

Luminescent Properties

Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent offer insights into the potential applications of similar compounds in fluorescence and imaging (Gan et al., 2003).

Biological Evaluation

There is research on the biological evaluation of similar compounds. For instance, the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting its antibacterial and anthelmintic activity, are relevant to understanding the biological applications of these compounds (Sanjeevarayappa et al., 2015).

Docking Studies

Docking studies of derivatives of piperazine-1-yl-1H-indazole, which share structural similarities, highlight their importance in medicinal chemistry. These studies provide a foundation for understanding the interactions of similar compounds with biological targets (Balaraju et al., 2019).

Synthesis of Polyamides

The synthesis of polyamides containing various moieties, including piperazine, provides insight into the potential for creating polymers and materials with specific characteristics (Hattori & Kinoshita, 1979).

Mechanism of Action

Target of Action

The primary targets of the compound 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with ENTs in an irreversible and non-competitive manner . It inhibits the uptake of uridine in ENT1 and ENT2, reducing the Vmax without affecting the Km .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . The disruption of these pathways can have downstream effects on cellular functions, including cell viability, protein expression, and internalization of ENT1 and ENT2 .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect in the body

Result of Action

The compound’s action results in the inhibition of ENTs, leading to disrupted nucleoside transport. This can affect various cellular functions, including nucleotide synthesis and chemotherapy .

Action Environment

The compound’s irreversible and non-competitive inhibition of ents suggests that its action may be robust against various environmental conditions

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Cellular Effects

The effects of this compound on cells have been studied in nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 . The compound inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . It does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with ENTs . It reduces Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km . This suggests that it inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

It has been observed that the inhibitory effect of this compound on ENTs could not be washed out, suggesting a long-term effect .

Metabolic Pathways

Given its interaction with ENTs, it may influence the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated by its interactions with ENTs

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c1-15-11-18-17(13-22(26)27-21(18)12-16(15)2)14-24-7-9-25(10-8-24)20-6-4-3-5-19(20)23/h3-6,11-13H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWRXONZNRXFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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